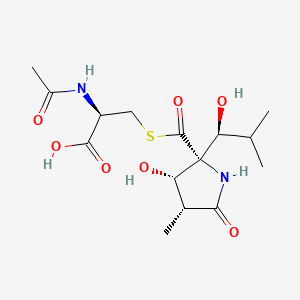

Lactacystin

説明

This compound has been reported in Streptomyces, Brassica napus, and Streptomyces lactacystinicus with data available.

from a Streptomyces strain; induces neuritogenesis of neuroblastoma cells; structure given in first source

特性

IUPAC Name |

(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAKHDKYAWHCG-RWTHQLGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897422 | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133343-34-7 | |

| Record name | Lactacystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactacystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lactacystin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lactacystin, a natural product isolated from Streptomyces, has been a pivotal tool in elucidating the function of the proteasome, the primary non-lysosomal protein degradation machinery in eukaryotic cells. Its high specificity and irreversible mode of action have made it an invaluable asset in cell biology and a foundational compound in the development of therapeutic proteasome inhibitors. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism: From Prodrug to Irreversible Inhibitor

This compound itself is a cell-permeable prodrug. In aqueous environments, it undergoes a spontaneous and irreversible intramolecular cyclization to form its active metabolite, clasto-Lactacystin β-lactone (also known as omuralide).[1][2] This transformation is crucial for its inhibitory activity. The β-lactone is a highly reactive electrophile.

The primary cellular target of clasto-Lactacystin β-lactone is the 20S proteasome , the catalytic core of the 26S proteasome complex.[3][4] The β-lactone selectively and covalently modifies the hydroxyl group of the N-terminal threonine residue of specific catalytic β-subunits within the 20S proteasome.[3] This acylation is an irreversible reaction, leading to the permanent inactivation of the proteasome's proteolytic activities.[5][6] The discovery of this unique mechanism was instrumental in classifying the proteasome as a novel N-terminal threonine protease.[1][3]

This compound exhibits a pronounced selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily mediated by the β5 subunit.[7] Inhibition of the trypsin-like (T-L) and peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like (C-L) activities is significantly less potent.[7][8] This selective inhibition disrupts the degradation of a multitude of cellular proteins, leading to a cascade of downstream effects.

Cellular Consequences of Proteasome Inhibition by this compound

The inhibition of proteasome function by this compound has pleiotropic effects on cellular processes, including:

-

Cell Cycle Arrest: By preventing the degradation of cyclin-dependent kinase (CDK) inhibitors such as p21Waf1/Cip1 and p27Kip1, this compound induces cell cycle arrest, primarily at the G1/S and G2/M phases.[8][9][10]

-

Induction of Apoptosis: The accumulation of pro-apoptotic factors and the disruption of cellular homeostasis trigger programmed cell death.[5][10] this compound has been shown to increase the ratio of Bax to Bcl-2, key regulators of apoptosis.[10]

-

Neurite Outgrowth: The initial discovery of this compound was based on its ability to induce neurite outgrowth in neuroblastoma cell lines.[3]

-

Inhibition of NF-κB Activation: The proteasome is responsible for degrading IκB, the inhibitor of the transcription factor NF-κB. This compound treatment prevents IκB degradation, thereby inhibiting the activation of the NF-κB signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound and its active form has been quantified in various studies. The following table summarizes key quantitative data.

| Inhibitor | Parameter | Value | Target/System | Reference(s) |

| This compound | IC50 | 4.8 µM | 20S Proteasome | [1][5] |

| This compound | IC50 | 10 µM | C6 glioma cell proliferation | [5][6] |

| This compound | IC50 | 5.23 µM | Chymotrypsin-like activity (NCI-H23 cells) | [1] |

| clasto-Lactacystin β-lactone | kinact/[I] | 1,700 M-1s-1 | Rhodococcus proteasome |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound (or clasto-Lactacystin β-lactone)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100

-

Proteasome Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO

-

Assay Buffer: 25 mM HEPES (pH 7.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Cell Lysis:

-

Culture cells to the desired density and treat with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Dilute the cell lysates to a final concentration of 1-2 µg/µL in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of diluted cell lysate to each well.

-

Prepare a substrate solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in Assay Buffer.

-

Add 50 µL of the substrate solution to each well to initiate the reaction.

-

As a negative control, pre-incubate a set of lysates with a saturating concentration of this compound (e.g., 20 µM) for 30 minutes before adding the substrate.

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every 5 minutes for 1-2 hours.

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence vs. time curve) to determine proteasome activity.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of living cells.[2][11]

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS

-

96-well clear microplate

-

Microplate spectrophotometer (Absorbance at 570 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours. Include untreated control wells.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot for p21Waf1/Cip1 Accumulation

This protocol details the detection of p21Waf1/Cip1 protein levels, which are expected to increase upon proteasome inhibition by this compound.[8][10]

Materials:

-

Cells of interest

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-p21Waf1/Cip1

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Lyse cells in RIPA buffer, determine protein concentration, and normalize all samples.

-

Denature proteins by boiling in Laemmli sample buffer for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p21 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: Conversion of this compound to its active β-lactone form and subsequent proteasome inhibition.

Caption: Experimental workflow for a fluorometric proteasome activity assay.

Caption: Signaling pathway illustrating the consequences of proteasome inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Proteasome activity assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Proteasome Inhibitors [labome.com]

- 7. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A degradation signal located in the C-terminus of p21WAF1/CIP1 is a binding site for the C8 α-subunit of the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

Lactacystin: A Comprehensive Technical Guide to a Specific Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lactacystin, a highly specific and potent proteasome inhibitor widely utilized in biomedical research. We will delve into its mechanism of action, specificity, cellular effects, and provide detailed experimental protocols for its application in the laboratory.

Introduction: The Discovery and Significance of this compound

This compound is a natural product isolated from the bacterium Streptomyces lactacystinaeus.[1][2] Initially identified for its ability to induce neurite outgrowth in neuroblastoma cells, subsequent research revealed its true mechanism of action as a highly specific inhibitor of the proteasome.[1][2] This discovery was pivotal in advancing our understanding of the ubiquitin-proteasome system (UPS), a major pathway for non-lysosomal protein degradation in eukaryotic cells.[1] this compound's high specificity, in contrast to less selective peptide aldehyde inhibitors, has established it as a gold-standard research tool for elucidating the diverse roles of the proteasome in cellular processes.[3]

Mechanism of Action: Irreversible Inhibition of the Proteasome

This compound itself is a prodrug that spontaneously converts to its active form, clasto-lactacystin β-lactone (also known as omuralide), in aqueous solutions and within cells.[3][4] This highly reactive β-lactone is the species that directly interacts with and inhibits the proteasome.[3][4]

The inhibition is achieved through the covalent modification of the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[1][2] This acylation is irreversible and effectively blocks the proteolytic activity of the proteasome.[3] Specifically, this compound has been shown to inhibit the chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities of the proteasome. The covalent binding to the active site threonine was a key finding that helped to classify the proteasome as a novel N-terminal threonine protease.[1][2]

Specificity and Selectivity

A key advantage of this compound as a research tool is its high specificity for the proteasome. Unlike many synthetic proteasome inhibitors, such as peptide aldehydes (e.g., MG132), which can also inhibit other proteases like calpains and cathepsins, this compound shows little to no activity against serine proteases, cysteine proteases, or lysosomal protein degradation.[3][5] This high degree of selectivity makes it an invaluable tool for specifically probing the functions of the proteasome without confounding off-target effects.

Quantitative Inhibitory Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the cell type, the specific proteasome activity being measured, and the assay conditions.

| Parameter | Value | Context | Reference |

| IC50 (Proteasome Inhibition) | 4.8 µM | General proteasome inhibition. | [3] |

| IC50 (NF-κB Activation) | 10 µM | Inhibition of NF-κB activation. | [6] |

| Effective Concentration (Cell Growth Inhibition) | ~10 µM | IC50 for inhibiting cell growth in rat C6 glioma cells. | [3] |

| Concentration for VSMC Proliferation Inhibition | 10-20 µM | Inhibition of vascular smooth muscle cell proliferation. | [7] |

Cellular Effects of Proteasome Inhibition by this compound

By inhibiting the proteasome, this compound disrupts the degradation of numerous cellular proteins, leading to a variety of downstream effects. Two of the most well-characterized consequences are the inhibition of the NF-κB signaling pathway and the induction of apoptosis.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving an appropriate stimulus, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound-mediated inhibition of the proteasome prevents the degradation of IκB.[8][9] As a result, NF-κB remains bound to IκB in the cytoplasm and cannot activate its transcriptional program.[10] This mechanism underlies the anti-inflammatory and, in some contexts, the pro-apoptotic effects of this compound.[11]

Induction of Apoptosis

Proteasome inhibition by this compound can trigger programmed cell death, or apoptosis, in a variety of cell types, particularly cancer cells.[10][11][12] This pro-apoptotic effect is mediated through multiple mechanisms, including:

-

Stabilization of Pro-apoptotic Proteins: The proteasome is responsible for degrading several pro-apoptotic proteins, such as the Bcl-2 family member Bax.[13] Inhibition of the proteasome leads to the accumulation of these proteins, tipping the cellular balance towards apoptosis.[13]

-

Activation of Caspases: this compound treatment has been shown to induce the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of the apoptotic cascade.[11][12]

-

Inhibition of Pro-survival Pathways: As discussed, the inhibition of the pro-survival NF-κB pathway contributes to the induction of apoptosis.[11]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cell Culture Treatment with this compound

Objective: To treat cultured cells with this compound to study its effects on cellular processes.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) or sterile water for dissolving

-

Cell culture medium appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

-

Pipettes and sterile tips

Procedure:

-

Reconstitution of this compound: Prepare a stock solution of this compound. It is soluble in water (up to 5 mg/ml) and DMSO.[14] For a 10 mM stock solution in DMSO, dissolve 3.76 mg of this compound (MW: 376.42 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C, protected from light.[14]

-

Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow, typically for 24 hours.

-

Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to treat cells with 10 µM this compound, add 1 µL of a 10 mM stock solution to 1 mL of medium.

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Control: Treat a parallel set of cells with the vehicle (e.g., DMSO) at the same final concentration as the this compound-treated cells.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, cell viability assays).

Proteasome Activity Assay

Objective: To measure the chymotrypsin-like activity of the proteasome in cell lysates after this compound treatment.

Materials:

-

Cell lysate from control and this compound-treated cells

-

Proteasome activity assay kit (e.g., from Abcam or MilliporeSigma) containing:

-

Fluorometric microplate reader (Ex/Em = 350-380/440-460 nm)[15][16]

-

96-well black microplate

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells according to the assay kit manufacturer's instructions. Typically, this involves lysing the cells in a non-denaturing lysis buffer and determining the protein concentration.

-

Assay Setup: In a 96-well black microplate, add a specific amount of protein from each cell lysate to individual wells.

-

Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well.[15][16]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 350-380/440-460 nm using a microplate reader.[15][16] The increase in fluorescence corresponds to the cleavage of the substrate by the proteasome and is proportional to the proteasome activity.

-

Data Analysis: Compare the fluorescence readings from the this compound-treated samples to the control samples to determine the percentage of proteasome inhibition.

Western Blotting for Ubiquitinated Proteins

Objective: To detect the accumulation of ubiquitinated proteins in cells following this compound treatment.

Materials:

-

Cell lysates from control and this compound-treated cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse control and this compound-treated cells in a lysis buffer containing protease and deubiquitinase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.[18]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[18] An accumulation of high molecular weight smears in the this compound-treated lanes indicates an increase in ubiquitinated proteins.

Experimental Workflows

References

- 1. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on the inactivation of the proteasome by this compound: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Proteasome | Tocris Bioscience [tocris.com]

- 7. The proteasome inhibitor this compound attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The proteasome inhibitor this compound induces apoptosis and sensitizes chemo- and radioresistant human chronic lymphocytic leukaemia lymphocytes to TNF-alpha-initiated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation the mechanism of the apoptosis induced by this compound in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journalomp.org [journalomp.org]

- 13. The proteasome inhibitor this compound exerts its therapeutic effects on glioma via apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. studylib.net [studylib.net]

- 16. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]

- 17. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Lactacystin: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactacystin, a natural product isolated from Streptomyces, has emerged as a pivotal tool in cell biology and a lead compound in drug discovery due to its potent and specific inhibition of the proteasome. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical and biological properties, and its mechanism of action. Detailed experimental protocols for its use in research are provided, along with a summary of its effects on various cell lines and signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound in their experimental endeavors.

Chemical Structure and Physicochemical Properties

This compound is a unique γ-lactam compound. Its structure was elucidated through spectroscopic analyses and X-ray crystallography, revealing a non-peptidic skeleton composed of two α-amino acids: N-acetylcysteine and a novel pyroglutamic acid derivative.[1]

Systematic IUPAC Name: (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acid.[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄N₂O₇S | [2] |

| Molar Mass | 376.42 g·mol⁻¹ | [2] |

| CAS Number | 133343-34-7 | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO to 50 mM, water to 10 mM | [4] |

| log P | 0.086 | |

| Acidity (pKa) | 3.106 | |

| Basicity (pKb) | 10.891 |

Mechanism of Action: Proteasome Inhibition

This compound is a highly specific and irreversible inhibitor of the 20S proteasome.[1][5] In aqueous solution, this compound spontaneously converts to its active form, clasto-lactacystin β-lactone, also known as omuralide.[2] This β-lactone is the actual reactive species that targets the proteasome.

The mechanism of inhibition involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[2][6] This acylation of the threonine's hydroxyl group irreversibly inactivates the proteasome's proteolytic activities. This compound inhibits all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and peptidylglutamyl-peptide hydrolyzing activities, albeit at different rates.[6]

Biological Properties and Cellular Effects

This compound's inhibition of the proteasome leads to a wide range of cellular effects, making it a valuable tool for studying processes regulated by protein degradation.

Inhibition of Proteasome Activities and Cell Proliferation

This compound is a potent inhibitor of the 20S proteasome with an IC₅₀ of 4.8 μM.[1][5] Its active metabolite, clasto-lactacystin β-lactone, is even more potent, with an IC₅₀ of 50 nM.[7] The inhibitory effects on different cell lines are summarized below.

| Cell Line | Effect | IC₅₀ | Reference |

| Rat C6 glioma | Inhibition of cell growth | ~10 μM | [1] |

| MG-63 human osteosarcoma | Cell cycle progression blockage | Not specified | [1] |

| Jurkat cells | Inhibition of 20S proteasome peptidase activity | Concentration-dependent | [8] |

| C2C12 cells | Inhibition of protein degradation | Concentration-dependent | [8] |

| MDA-MB231 and DU4475 breast cancer cells | Increased sensitivity to HIV-1 induced cell death | Not specified | [9] |

Effects on Cell Signaling Pathways

This compound has been shown to modulate several key signaling pathways, primarily due to the stabilization of regulatory proteins that are normally degraded by the proteasome.

-

NF-κB Pathway: this compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[4] This leads to the sequestration of NF-κB in the cytoplasm. The IC₅₀ for NF-κB activation inhibition is approximately 10 μM.[4]

-

JAK/STAT Pathway: Inhibition of the proteasome by this compound can lead to an increase in the levels of STAT3 and STAT5b, suggesting a role in stabilizing components of the JAK/STAT signaling cascade.[10]

Experimental Protocols

Total Synthesis of (+)-Lactacystin (Corey's Method)

The first total synthesis of this compound was reported by Corey and Reichard in 1992.[2] While several other syntheses have been developed since, Corey's route remains a landmark achievement. A detailed, step-by-step protocol is extensive and beyond the scope of this guide; however, a general workflow is presented below. The synthesis often involves multiple steps, including stereoselective reactions to establish the correct stereochemistry of the molecule.[11][12][13][14]

20S Proteasome Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring the chymotrypsin-like activity of the 20S proteasome.[15][16]

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)[17]

-

Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[17]

-

This compound (or other inhibitors)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader (Ex/Em = 490/525 nm)[15]

Procedure:

-

Prepare the proteasome assay loading solution by diluting the fluorogenic substrate in the assay buffer.

-

For inhibitor studies, pre-incubate the proteasome or cell lysate with this compound at desired concentrations for a specified time (e.g., 30 minutes at 37°C).

-

Add the proteasome assay loading solution to each well of the 96-well plate.

-

Add the proteasome/inhibitor mixture or cell lysate to the wells.

-

Incubate the plate at 37°C, protected from light, for at least 1 hour.

-

Measure the fluorescence intensity at Ex/Em = 490/525 nm.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation in response to treatment with this compound.[3][4][18][19]

Materials:

-

Cells of interest

-

96-well tissue culture plate

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[18]

-

Microplate reader (absorbance at 570 nm)[18]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and incubate overnight at 37°C in a humidified atmosphere.

-

Read the absorbance at 570 nm.

Apoptosis Assay (Annexin V Staining)

This protocol allows for the detection of early apoptotic cells following this compound treatment using flow cytometry.[20][21][22][23][24]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[23]

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry immediately.

Conclusion

This compound remains an indispensable tool for investigating the ubiquitin-proteasome system and its role in a myriad of cellular functions. Its high specificity and irreversible mode of action have made it a gold standard for proteasome inhibition studies. This guide provides a foundational understanding of this compound's chemical and biological properties, along with practical experimental protocols. As research into the proteasome continues to expand, the applications of this compound and its analogs in basic research and therapeutic development are poised to grow, offering new insights into disease pathogenesis and potential treatment strategies.

References

- 1. This compound: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. broadpharm.com [broadpharm.com]

- 4. protocols.io [protocols.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Treatment of breast cancer cells with proteasome inhibitor this compound increases the level of sensitivity to cell death induced by human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient and Concise Enantioselective Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 13. Stereospecific Total Syntheses of Proteasome Inhibitors Omuralide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. abcam.com [abcam.com]

- 16. content.abcam.com [content.abcam.com]

- 17. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 23. kumc.edu [kumc.edu]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome Pathway and the Pioneering Role of Lactacystin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome pathway (UPP) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins, playing a pivotal role in homeostasis and the control of numerous cellular processes. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the UPP, with a particular focus on Lactacystin, a naturally derived, potent, and specific inhibitor of the proteasome. We will delve into the molecular mechanisms of the UPP, the mode of action of this compound, present key quantitative data on its efficacy, and provide detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for professionals engaged in research and drug development related to the ubiquitin-proteasome system.

The Ubiquitin-Proteasome Pathway: A Symphony of Protein Degradation

The ubiquitin-proteasome pathway is the primary non-lysosomal mechanism for intracellular protein degradation in eukaryotic cells.[1][2] This highly regulated and specific process involves two major successive steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.[3][4][5]

The UPP is central to the regulation of a vast array of cellular functions, including:

-

Cell Cycle Control: Timely degradation of cyclins and cyclin-dependent kinase inhibitors.[2][3]

-

Signal Transduction: Modulation of signaling pathways through the degradation of regulatory proteins.[2]

-

DNA Damage Response and Repair: Removal of damaged or unnecessary proteins involved in DNA repair.[2]

-

Apoptosis: Regulation of programmed cell death by degrading pro- and anti-apoptotic proteins.[3]

-

Immune Surveillance: Processing of antigens for presentation by MHC class I molecules.[3][6]

-

Protein Quality Control: Elimination of misfolded or damaged proteins.[1][7]

The Ubiquitination Cascade: E1, E2, and E3 Enzymes

The covalent attachment of ubiquitin, a highly conserved 76-amino acid polypeptide, to a target protein is a three-step enzymatic cascade.[2][5]

-

Ubiquitin Activation (E1): The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between its own cysteine residue and the C-terminus of ubiquitin.[3][8]

-

Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2).[3][8]

-

Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond.[3][4] The high specificity of the UPP is primarily conferred by the large number of distinct E3 ligases, each responsible for recognizing a specific set of substrates.[3] Successive rounds of ubiquitination lead to the formation of a polyubiquitin chain, which serves as the degradation signal for the proteasome.[7]

The 26S Proteasome: The Cellular Executioner

The 26S proteasome is a large, ATP-dependent proteolytic complex responsible for degrading polyubiquitinated proteins.[1][3] It is composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3]

-

20S Core Particle: This barrel-shaped structure contains the catalytic sites for proteolysis. It is composed of four stacked heptameric rings: two outer α-rings and two inner β-rings. The proteolytic activity resides in three of the β-subunits (β1, β2, and β5), which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.

-

19S Regulatory Particle: This complex recognizes and binds to polyubiquitinated substrates, unfolds them, removes the ubiquitin chain for recycling, and translocates the unfolded polypeptide into the 20S core for degradation.

This compound: A Specific and Irreversible Proteasome Inhibitor

This compound was first isolated from the culture broth of Streptomyces lactacystinaeus as a substance that induces neurite outgrowth in neuroblastoma cells.[6][9][10] Subsequent research revealed that its primary cellular target is the proteasome, making it the first non-peptidic proteasome inhibitor to be discovered.[11]

Chemical Structure and Mechanism of Action

This compound itself is a prodrug. In aqueous solution, it spontaneously converts to its active form, clasto-Lactacystin β-lactone, also known as omuralide.[6][9][11] This β-lactone is a potent and irreversible inhibitor of the proteasome.[9] It covalently modifies the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome, thereby blocking their proteolytic activity.[6][9][12] This discovery was instrumental in identifying the proteasome as a novel threonine protease.[6][9]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.

| Parameter | Value | Context | Reference |

| IC50 | 4.8 µM | 20S proteasome inhibition | [13][14] |

| IC50 | 10 µM | Inhibition of C6 glioma cell proliferation | [13] |

| Inhibition | 66% at 1 µM | Inhibition of chymotrypsin-like activity (Suc-LLVY-MCA substrate) | [15] |

| Inhibition | 79% at 1 µM | Inhibition of chymotrypsin-like activity ((Z)-GGL-MCA substrate) | [15] |

| Inhibition | ~50% at 1 µM | Inhibition of cathepsin A in B78 melanoma cell lysate | [6] |

Detailed Experimental Protocols

The study of the ubiquitin-proteasome pathway and the effects of inhibitors like this compound relies on a variety of standardized experimental procedures.

Proteasome Activity Assay (Fluorogenic Substrate-Based)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA)

-

Proteasome activity assay buffer (e.g., 25 mM HEPES pH 7.4, 115 mM NaCl, 1 mM KH2PO4, 5 mM CaCl2, 1.2 mM MgSO4)[1]

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

This compound or other proteasome inhibitors

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in cell lysis buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup:

-

Dilute the cell lysate to a consistent protein concentration in the proteasome activity assay buffer.

-

In a 96-well black microplate, add the diluted cell lysate to each well.

-

Include wells with lysate from this compound-treated cells and vehicle-treated cells. Also, include a blank well with only assay buffer.

-

-

Reaction Initiation and Measurement:

-

Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 20-100 µM) to each well to start the reaction.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometric microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank well) from all readings.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample.

-

Express the proteasome activity as a percentage of the vehicle-treated control.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of the cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment:

-

The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the this compound concentration to determine the IC50 value.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or tissue sections

-

Paraformaldehyde (4%) for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Sample Preparation and Fixation:

-

Culture cells on coverslips and treat with this compound or vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash again with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization solution for 2-5 minutes on ice.

-

Wash with PBS.

-

-

TUNEL Labeling:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

-

Staining and Visualization:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the appropriate wavelength for the label used, indicating DNA fragmentation.

-

In Vivo Glioma Xenograft Model

This protocol describes the establishment of a glioma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Glioma cell line (e.g., C6 or U87)

-

Sterile PBS or cell culture medium for cell suspension

-

Stereotaxic apparatus for intracranial injection

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement (for subcutaneous models) or bioluminescence imaging system (for orthotopic models with luciferase-expressing cells)

Procedure:

-

Cell Preparation:

-

Culture glioma cells and harvest them during the logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^5 to 1 x 10^6 cells in 5-10 µL of sterile PBS.

-

-

Tumor Implantation (Orthotopic Model):

-

Anesthetize the mouse.

-

Using a stereotaxic apparatus, inject the cell suspension into the desired brain region (e.g., striatum).

-

Suture the incision.

-

-

Treatment:

-

Allow the tumors to establish for a set period (e.g., 7-10 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) or vehicle control according to the desired dosing schedule and duration.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells or by observing clinical signs.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice.

-

Excise the tumors for further analysis, such as histology, immunohistochemistry (e.g., for apoptosis markers), or Western blotting.

-

Visualizing Experimental and Logical Workflows

Conclusion and Future Perspectives

The ubiquitin-proteasome pathway is a cornerstone of cellular protein homeostasis, and its intricate regulation presents both challenges and opportunities for therapeutic development. This compound, with its specific and irreversible mechanism of action, has been an invaluable tool for dissecting the complexities of the UPP and validating the proteasome as a druggable target. The data and protocols presented in this guide offer a framework for researchers to further explore the roles of the UPP in health and disease and to advance the development of novel proteasome inhibitors. Future research will likely focus on developing inhibitors with improved specificity for different proteasome subtypes and on combination therapies that leverage our growing understanding of the UPP to combat a wide range of human diseases.

References

- 1. Fluorogenic substrate proteasome activity assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. embopress.org [embopress.org]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

Lactacystin's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of lactacystin, a potent and specific proteasome inhibitor, on the intricate machinery of cell cycle progression. By elucidating its mechanism of action and impact on key regulatory proteins, this document serves as a comprehensive resource for professionals engaged in cancer research, drug discovery, and cellular biology.

Core Mechanism of Action: Proteasome Inhibition

This compound exerts its effects by irreversibly inhibiting the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.[1] This inhibition is achieved through the covalent modification of the N-terminal threonine of the catalytic β-subunits of the proteasome.[2] The ubiquitin-proteasome system is a critical regulator of numerous cellular processes, including the cell cycle, by targeting key regulatory proteins for degradation. By blocking this pathway, this compound leads to the accumulation of these proteins, thereby disrupting normal cell cycle progression.

Quantitative Effects of this compound on Cell Cycle Arrest

The inhibition of the proteasome by this compound leads to a halt in cell cycle progression, primarily at the G1 and G2/M phases. The specific phase of arrest and the effective concentration can vary depending on the cell type.

Table 1: IC50 Values of this compound for Proliferation Inhibition

| Cell Line | Cell Type | IC50 (µM) | Duration of Treatment (h) |

| C6 | Rat Glioma | 10 | 24 |

This table summarizes the concentration of this compound required to inhibit the proliferation of 50% of the cell population.[3]

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | Duration (h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Predominant Arrest Phase |

| PC12 | 10 | 8-24 | - | - | Increased | G2/M |

| YT | Not Specified | Not Specified | - | - | Increased | G2/M |

| Jurkat | Not Specified | Not Specified | Increased (Sub-G1) | - | - | Apoptosis |

This table illustrates the changes in the percentage of cells in different phases of the cell cycle following this compound treatment, leading to cell cycle arrest at specific checkpoints.[3][4]

Molecular Mechanisms of this compound-Induced Cell Cycle Arrest

The arrest of the cell cycle by this compound is a direct consequence of the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome.

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: p21 and p27

Progression through the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs). The activity of these kinases is negatively regulated by CDK inhibitors (CKIs). Two critical CKIs, p21WAF1/CIP1 and p27KIP1, are natural substrates of the proteasome. This compound treatment prevents their degradation, leading to their accumulation in the cell.[5] These elevated levels of p21 and p27 bind to and inhibit the activity of cyclin-CDK complexes, such as cyclin D-CDK4/6 and cyclin E-CDK2, which are essential for the G1/S transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

Stabilization of p53

The tumor suppressor protein p53 plays a crucial role in the G1 checkpoint by inducing the expression of p21 in response to DNA damage. Like p21 and p27, p53 is also targeted for degradation by the proteasome. Inhibition of the proteasome by this compound leads to the stabilization and accumulation of p53.[5] This, in turn, further enhances the transcription of p21, reinforcing the G1 arrest.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The molecular events triggered by this compound that culminate in cell cycle arrest can be visualized as a signaling cascade.

References

- 1. This compound, a specific inhibitor of the proteasome, induces apoptosis in human monoblast U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic studies on the inactivation of the proteasome by this compound in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. Inhibition of the proteasome induces cell cycle arrest and apoptosis in mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Induction of Neurite Outgrowth by Lactacystin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which Lactacystin, a potent and specific proteasome inhibitor, induces neurite outgrowth. The information presented herein is intended to support research and development efforts in neurobiology and neuropharmacology.

Core Mechanism: Proteasome Inhibition

This compound exerts its biological effects primarily through the irreversible inhibition of the 26S proteasome, a crucial cellular machinery responsible for the degradation of ubiquitylated proteins. By blocking this pathway, this compound leads to the accumulation of proteins that would otherwise be degraded, triggering a cascade of cellular events that can culminate in neuronal differentiation and neurite extension. It is crucial to note that the consequences of proteasome inhibition by this compound are highly cell-type specific. While it promotes neurite outgrowth in various neuroblastoma cell lines, it can lead to neurite growth arrest and degeneration in primary neuronal cultures[1].

Signaling Pathways in this compound-Induced Neurite Outgrowth

The induction of neurite outgrowth by this compound is not a linear process but rather the result of the modulation of multiple, interconnected signaling pathways.

The Ubiquitin-Proteasome System and Protein Accumulation

The direct consequence of this compound's activity is the inhibition of the proteasome, leading to a build-up of ubiquitylated proteins. This accumulation is a key initiating event in neuritogenesis in cell lines like PC12. Evidence suggests that ubiquitin-dependent proteolysis acts as a negative regulator of neurite outgrowth in these in vitro models[2]. The stabilization of certain proteins due to proteasome inhibition is thought to be a primary driver of the observed neuritogenic effects.

Activation of TrkA Receptor Signaling

Interestingly, proteasome inhibitors, including this compound, can induce the phosphorylation and ubiquitination of the TrkA receptor, the high-affinity receptor for Nerve Growth Factor (NGF). This activation occurs independently of NGF binding and does not require receptor internalization[3]. The activated TrkA receptor then triggers downstream signaling cascades known to be pivotal for neuronal differentiation and neurite extension, namely the ERK/MAPK and PI3K/AKT pathways.

Modulation of Cytoskeletal Dynamics via Rho GTPases

The physical extension of neurites is fundamentally dependent on the dynamic rearrangement of the actin and microtubule cytoskeletons[4][5][6]. This process is tightly regulated by the Rho family of small GTPases. In general, Rac1 and Cdc42 are considered promoters of neurite elongation and the formation of lamellipodia and filopodia, while RhoA is associated with growth cone collapse and neurite retraction[7][8][9]. While direct links between this compound and specific Rho GTPases are still under investigation, it is evident that the downstream effects of proteasome inhibition converge on the modulation of these key cytoskeletal regulators.

Involvement of Other Signaling Pathways

-

JNK Pathway: In dopaminergic neurons, this compound can induce endoplasmic reticulum (ER) stress and activate the c-Jun N-terminal kinase (JNK) pathway, which can be a prelude to apoptosis[10].

-

JAK/STAT Pathway: In oligodendroglial cells, this compound treatment enhances differentiation and is associated with increased levels of STAT (Signal Transducer and Activator of Transcription) factors, suggesting a role for the JAK/STAT pathway in mediating the effects of proteasome inhibition in this cell type[11][12].

-

CREB Signaling: The activation of pathways like ERK/MAPK can lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which is a key regulator of genes involved in neuronal survival, plasticity, and differentiation[13][14][15].

Quantitative Data on this compound-Induced Neurite Outgrowth

The following tables summarize quantitative data from key studies. It is important to consider the specific cell lines and experimental conditions when interpreting these data.

| Cell Line | Compound | Concentration | Time (hours) | Observed Effect | Reference |

| Neuro 2A | This compound | Not specified | 16-32 | Maximal induction of predominantly bipolar morphology. | [5][16][17] |

| PC12 | clasto-Lactacystin β-lactone | 5 µM | 12 | Induction of neurite outgrowth. | [18] |

| PC12 | This compound | Not specified | Not specified | Induction of neurite outgrowth associated with elevated ubiquitylated proteins. | [2] |

Experimental Protocols

General Neurite Outgrowth Assay

This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in a cell line such as PC12 or Neuro 2A.

Detailed Methodologies:

-

Cell Culture:

-

Cell Lines: Mouse neuroblastoma Neuro 2A cells or rat pheochromocytoma PC12 cells are commonly used.

-

Media: Culture conditions vary, but typically involve RPMI 1640 or DMEM supplemented with fetal bovine serum and/or horse serum. For differentiation experiments, serum levels are often reduced.

-

Plating: Cells are seeded onto plates pre-coated with an extracellular matrix component like poly-L-lysine or laminin to promote adherence[19].

-

-

This compound Treatment:

-

Preparation: this compound is typically dissolved in a solvent like DMSO or methanol to create a stock solution, which is then diluted in culture medium to the final desired concentrations[17].

-

Concentration Range: Effective concentrations can vary depending on the cell line and the specific analog of this compound used, but are often in the low micromolar range (e.g., 1-10 µM). A dose-response curve is recommended to determine the optimal concentration.

-

Controls: Appropriate controls should include a vehicle control (the solvent used to dissolve this compound), a negative control (untreated cells), and potentially a positive control for neurite outgrowth (e.g., NGF for PC12 cells).

-

-

Assessment of Neurite Outgrowth:

-

Fixation and Staining: After the treatment period, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained to visualize neurons and their processes. A common marker for neurites is β-III tubulin. A nuclear counterstain (e.g., DAPI) is used to count the total number of cells.

-

Imaging and Analysis: Images are captured using fluorescence microscopy. Neurite outgrowth is quantified using image analysis software. Key parameters to measure include:

-

The percentage of cells bearing at least one neurite longer than the cell body diameter.

-

The average number of neurites per cell.

-

The average length of the longest neurite per cell.

-

The total neurite length per cell.

-

-

Conclusion

This compound induces neurite outgrowth in specific neuronal cell lines by inhibiting the 26S proteasome. This primary action triggers a complex network of signaling events, including the accumulation of ubiquitylated proteins, activation of the TrkA receptor pathway, and modulation of cytoskeletal dynamics through Rho GTPases. The cell-type-specific outcomes of this compound treatment underscore the intricate role of the ubiquitin-proteasome system in neuronal differentiation and survival. For drug development professionals, this compound and other proteasome inhibitors represent valuable tools for dissecting the molecular pathways governing neuritogenesis and may offer insights into novel therapeutic strategies for neurodegenerative diseases and nerve injury. However, the potential for neurotoxic effects in primary neurons necessitates careful consideration and further investigation.

References

- 1. Proteasome inhibition arrests neurite outgrowth and causes "dying-back" degeneration in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurite outgrowth in PC12 cells. Distinguishing the roles of ubiquitylation and ubiquitin-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. A beta-lactone related to this compound induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Rho GTPase signaling during neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibition of the Proteasome by this compound Enhances Oligodendroglial Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.monash.edu [research.monash.edu]

- 16. A beta-lactone related to this compound induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

A Technical Guide to the Early Research Applications of Lactacystin in Cell Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Discovery of a Landmark Proteasome Inhibitor

In 1991, a novel microbial metabolite was isolated from the culture broth of Streptomyces lactacystinaeus. This compound, named Lactacystin, was initially identified for its remarkable ability to induce neurite outgrowth in the Neuro-2a mouse neuroblastoma cell line.[1][2] This discovery marked the entry of a powerful new tool into the field of cell biology. Subsequent research elucidated that this compound's diverse cellular effects, including cell cycle arrest and apoptosis induction, stemmed from a highly specific mechanism of action: the inhibition of the proteasome.[1][2][3]

This compound was the first non-peptidic, highly specific proteasome inhibitor to be discovered, distinguishing it from the less specific peptide aldehydes available at the time.[1] Its irreversible and covalent binding to the catalytic subunits of the proteasome provided researchers with an unprecedented ability to probe the functions of this critical cellular machinery.[1][2] This technical guide provides an in-depth overview of the seminal, early research applications of this compound, focusing on its mechanism, its use in studying neuronal differentiation and cell cycle control, and the experimental frameworks that underpinned these foundational discoveries.

Core Mechanism of Action: Specific and Irreversible Proteasome Inhibition

This compound itself is a prodrug. Within the cell, it undergoes a chemical transformation into its active form, clasto-Lactacystin β-lactone (also referred to as omuralide).[4] This β-lactone is the active molecule that directly targets the proteasome.

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins, particularly those marked for destruction via the ubiquitin pathway. The catalytic activity resides within the 20S core particle, which contains threonine proteases. The β-lactone form of this compound covalently acylates the N-terminal threonine residue of specific catalytic β-subunits of the 20S proteasome.[1][2] This modification is irreversible and effectively blocks the chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities of the proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent downstream cellular effects.

Caption: Ubiquitin-Proteasome Pathway and its inhibition by this compound.

Early Application 1: Induction of Neurite Outgrowth

The initial discovery of this compound was based on its ability to induce morphological differentiation, specifically neurite outgrowth, in Neuro-2a (N2a) neuroblastoma cells.[1][2] This finding positioned this compound as a valuable tool for studying the molecular mechanisms of neuronal differentiation. Treatment of N2a cells with this compound resulted in a distinct bipolar morphology, characterized by two primary neurites.[5]

Quantitative Data: Efficacy of this compound in Neurite Outgrowth

| Compound | Cell Line | Concentration | Observation | Reference |

| This compound | Neuro-2a | 1.3 µM | Induced neurite outgrowth | Omura et al., 1991[4] |

| clasto-Lactacystin β-lactone | PC12 | 5 µM | 50% of cells extended neurites after 6h | [6] |

| This compound | Neuro-2a | >10 µM | Dose-dependent toxicity observed | [5] |

Experimental Protocol: Neurite Outgrowth Assay

This protocol is a composite based on early studies investigating this compound's effect on neuroblastoma cells.

1. Cell Culture and Plating:

- Culture Neuro-2a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

- Seed cells onto collagen-coated 6-well plates or chamber slides at a density that allows for clear visualization of individual cell morphology (e.g., 1 x 10⁵ cells/well). Allow cells to adhere for 24 hours.

2. This compound Treatment:

- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

- Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) must be run in parallel.

- Replace the medium in the wells with the this compound-containing medium or vehicle control medium.

3. Incubation and Observation:

- Incubate the cells for the desired time period (e.g., 16-48 hours).

- Observe morphological changes using a phase-contrast microscope at regular intervals. A cell is typically considered positive for neurite outgrowth if it possesses at least one neurite longer than the diameter of the cell body.

4. Fixation and Staining (Optional):

- Gently wash the cells with Phosphate-Buffered Saline (PBS).

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Stain with a neuronal marker, such as an antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

5. Quantification:

- Acquire images using a fluorescence microscope.

- Quantify the percentage of neurite-bearing cells by counting at least 100 cells per condition in multiple random fields.

- Neurite length can be measured using image analysis software.

// Nodes

start [label="Start: Culture Neuro-2a Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

seed [label="Seed cells onto\ncollagen-coated plates", fillcolor="#4285F4", fontcolor="#FFFFFF"];

adhere [label="Allow adherence\n(24 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prepare [label="Prepare this compound dilutions\nand Vehicle Control (DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"];

treat [label="Replace medium with\ntreatment or control medium", fillcolor="#34A853", fontcolor="#FFFFFF"];

incubate [label="Incubate\n(16-48 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"];

observe [label="Microscopic Observation\n(Phase Contrast)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

fix_stain [label="Optional: Fix, Permeabilize,\nand Immunostain", fillcolor="#EA4335", fontcolor="#FFFFFF"];

quantify [label="Quantify Neurite Outgrowth\n(% positive cells, length)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

start -> seed;

seed -> adhere;

adhere -> prepare;

prepare -> treat;

treat -> incubate;

incubate -> observe;

observe -> quantify;

incubate -> fix_stain [style=dashed, label=" optional path"];

fix_stain -> quantify;

quantify -> end;

}

Caption: Experimental workflow for a this compound-induced neurite outgrowth assay.

Early Application 2: Cell Cycle Inhibition

Following the discovery of its effects on differentiation, this compound was found to be a potent inhibitor of cell proliferation. Early studies demonstrated that this compound arrests mammalian cells in the G1 phase of the cell cycle.[7] This is a direct consequence of proteasome inhibition, as the progression through the cell cycle is tightly regulated by the timely degradation of key proteins, such as cyclins and cyclin-dependent kinase (CDK) inhibitors. By preventing the degradation of CDK inhibitors like p21 and p27, this compound effectively halts the cell cycle before the S (synthesis) phase.

Quantitative Data: this compound's Effect on Cell Proliferation and Proteasome Activity

| Parameter | Cell Line / System | Value (IC₅₀) | Observation | Reference |

| Cell Proliferation | C6 (Glioma) | ~10 µM | Inhibition of proliferation after 24h | [8] |

| Proteasome Activity | 20S Proteasome (general) | 4.8 µM | Irreversible inhibition | [8] |

| Chymotrypsin-like activity | DLD-1 | 0.07 µM | Inhibition in cell lysate after 6h | [8] |

| PGPH activity | DLD-1 | 0.3 µM | Inhibition in cell lysate after 6h | [8] |

| Chymotrypsin-like activity | MDA-MB-468 | 0.37 µM | Inhibition in cell lysate after 2h | [8] |

PGPH: Peptidyl-glutamyl peptide-hydrolyzing activity

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the key steps to analyze cell cycle distribution following this compound treatment using propidium iodide (PI) staining.

1. Cell Culture and Treatment:

- Culture cells of interest (e.g., MG-63 osteosarcoma, HeLa) to approximately 50-60% confluency.

- Treat cells with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12, 24, or 48 hours).

2. Cell Harvesting: